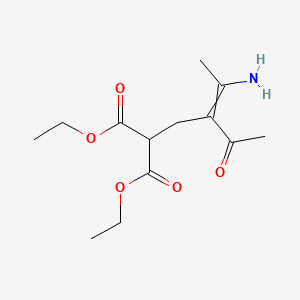
2-(2-Oxoethylamino)acetaldehyde;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxoethylamino)acetaldehyde;hydrochloride is a chemical compound with the molecular formula C₄H₈ClNO₂ and a molecular weight of 137.56500 g/mol . It is also known by its synonym, Acetaldehyde,2,2’-iminobis-,hydrochloride . This compound is characterized by the presence of an aldehyde group and an amino group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoethylamino)acetaldehyde;hydrochloride typically involves the reaction of acetaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acetaldehyde and ethylenediamine to a reactor, with hydrochloric acid being added to maintain the pH and promote the formation of the hydrochloride salt. The product is then purified through crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxoethylamino)acetaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and primary amines are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Oxoethylamino)acetaldehyde;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and amines.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2-Oxoethylamino)acetaldehyde;hydrochloride involves its interaction with nucleophiles and electrophiles due to the presence of both aldehyde and amino functional groups. The aldehyde group can form Schiff bases with amines, while the amino group can undergo nucleophilic substitution reactions. These interactions are crucial in various biochemical pathways and synthetic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Oxoethylamino)acetaldehyde: Similar structure but without the hydrochloride salt.
Acetaldehyde: Lacks the amino group.
Ethylenediamine: Contains two amino groups but no aldehyde group.
Uniqueness
2-(2-Oxoethylamino)acetaldehyde;hydrochloride is unique due to the presence of both aldehyde and amino groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in synthetic chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
112391-14-7 |
|---|---|
Molekularformel |
C4H8ClNO2 |
Molekulargewicht |
137.56 g/mol |
IUPAC-Name |
2-(2-oxoethylamino)acetaldehyde;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c6-3-1-5-2-4-7;/h3-5H,1-2H2;1H |
InChI-Schlüssel |
NOYGUEKGHGBOTA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=O)NCC=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol](/img/structure/B14306211.png)
silane](/img/structure/B14306216.png)





![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)

